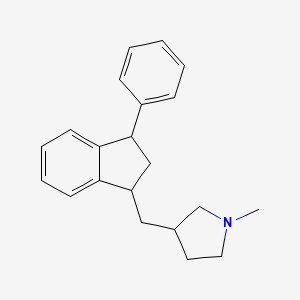

Pyrophendane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

7009-69-0 |

|---|---|

Molecular Formula |

C21H25N |

Molecular Weight |

291.4 g/mol |

IUPAC Name |

1-methyl-3-[(3-phenyl-2,3-dihydro-1H-inden-1-yl)methyl]pyrrolidine |

InChI |

InChI=1S/C21H25N/c1-22-12-11-16(15-22)13-18-14-21(17-7-3-2-4-8-17)20-10-6-5-9-19(18)20/h2-10,16,18,21H,11-15H2,1H3 |

InChI Key |

AMYOGBYNKSSTIB-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCC(C1)CC2CC(C3=CC=CC=C23)C4=CC=CC=C4 |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Core Mechanism of Action of Pyrophendane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrophendane, a psychoactive substance, is structurally analogous to pyrovalerone, a known dopamine-norepinephrine reuptake inhibitor (NDRI). This technical guide delineates the core mechanism of action of this compound, drawing from the established pharmacology of its parent compound and related cathinone (B1664624) derivatives. The primary mode of action for this compound is the inhibition of the dopamine (B1211576) transporter (DAT) and the norepinephrine (B1679862) transporter (NET), leading to an increase in the extracellular concentrations of these neurotransmitters. This guide provides a comprehensive overview of the presumed molecular interactions, the resultant effects on neuronal signaling, and the anticipated behavioral outcomes. Detailed experimental protocols for assays relevant to the characterization of this compound's pharmacological profile are also presented, alongside illustrative diagrams of the signaling pathways and experimental workflows.

Introduction to this compound

This compound is a synthetic stimulant that belongs to the cathinone class. Its chemical structure is closely related to pyrovalerone, a compound that has been studied for its potent inhibitory effects on monoamine transporters. Understanding the mechanism of action of this compound is crucial for predicting its pharmacological effects, potential therapeutic applications, and abuse liability. This document serves as a technical resource for researchers engaged in the study of novel psychoactive substances and the development of therapeutics targeting the monoaminergic system.

Core Mechanism of Action: Dopamine and Norepinephrine Reuptake Inhibition

The primary mechanism of action of this compound is believed to be the inhibition of dopamine (DA) and norepinephrine (NE) reuptake by blocking their respective transporters, DAT and NET. Pyrovalerone and its analogs are known to be potent inhibitors of DAT and NET, with significantly lower affinity for the serotonin (B10506) transporter (SERT). These compounds typically do not act as monoamine releasers. By binding to DAT and NET, this compound is presumed to prevent the reabsorption of DA and NE from the synaptic cleft back into the presynaptic neuron. This blockade results in an accumulation of these neurotransmitters in the synapse, thereby enhancing and prolonging dopaminergic and noradrenergic signaling.

Signaling Pathways

The enhanced presence of dopamine and norepinephrine in the synaptic cleft leads to increased activation of their respective postsynaptic receptors. This initiates a cascade of intracellular signaling events that mediate the physiological and behavioral effects of the compound.

Quantitative Data

| Compound | DAT (IC50 nM) | NET (IC50 nM) | SERT (IC50 nM) |

| Pyrovalerone | Potent | Potent | Weak/Inactive |

| This compound (Predicted) | Potent | Potent | Weak/Inactive |

| Table 1: Predicted monoamine transporter inhibition profile of this compound based on pyrovalerone data. Actual values require experimental determination. |

Experimental Protocols

The following are detailed methodologies for key experiments that would be essential for the comprehensive characterization of this compound's mechanism of action.

In Vitro Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for the dopamine, norepinephrine, and serotonin transporters.

Objective: To quantify the affinity of this compound for DAT, NET, and SERT.

Materials:

-

Cell membranes prepared from cells expressing human DAT, NET, or SERT.

-

Radioligands: [³H]WIN 35,428 (for DAT), [³H]Nisoxetine (for NET), [³H]Citalopram (for SERT).

-

Non-specific binding inhibitors: GBR 12909 (for DAT), Desipramine (for NET), Fluoxetine (for SERT).

-

This compound hydrochloride (test compound).

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add assay buffer, the appropriate radioligand at a concentration near its Kd, and either vehicle, a saturating concentration of the non-specific binding inhibitor, or varying concentrations of this compound.

-

Initiate the binding reaction by adding the cell membrane preparation.

-

Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium.

-

Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value of this compound by non-linear regression analysis of the competition binding data.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Microdialysis

This technique is used to measure the extracellular levels of dopamine and norepinephrine in specific brain regions of awake, freely moving animals following the administration of this compound.

Objective: To assess the in vivo effect of this compound on extracellular dopamine and norepinephrine concentrations.

Materials:

-

Laboratory animals (e.g., rats or mice).

-

Stereotaxic apparatus.

-

Microdialysis probes.

-

Microinfusion pump.

-

Fraction collector.

-

Artificial cerebrospinal fluid (aCSF).

-

This compound hydrochloride.

-

High-performance liquid chromatography with electrochemical detection (HPLC-ED) system.

Procedure:

-

Surgically implant a guide cannula into the target brain region (e.g., nucleus accumbens or prefrontal cortex) of an anesthetized animal using a stereotaxic apparatus.

-

Allow the animal to recover from surgery for a specified period.

-

On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min) using a microinfusion pump.

-

Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) using a fraction collector.

-

Administer this compound to the animal (e.g., via intraperitoneal injection).

-

Continue to collect dialysate samples for several hours post-administration.

-

Analyze the concentration of dopamine and norepinephrine in the dialysate samples using HPLC-ED.

-

Express the results as a percentage change from the baseline concentrations.

Behavioral Pharmacology

The inhibition of dopamine and norepinephrine reuptake by this compound is expected to produce characteristic behavioral effects, including increased locomotor activity and stereotyped behaviors. Studies on pyrovalerone have shown that it increases spontaneous motor activity, an effect linked to the release of norepinephrine, and induces stereotyped behaviors, which are associated with the release of dopamine.

Expected Behavioral Outcomes:

-

Increased Locomotor Activity: An increase in general movement and exploration.

-

Stereotypy: Repetitive, patterned behaviors such as sniffing, gnawing, or head weaving.

-

Reinforcing Effects: The elevation of synaptic dopamine, particularly in the brain's reward pathways, suggests that this compound is likely to have reinforcing properties and a potential for abuse.

Conclusion

Based on its structural similarity to pyrovalerone and the known pharmacology of related cathinone derivatives, the core mechanism of action of this compound is concluded to be the inhibition of the dopamine and norepinephrine transporters. This leads to an increase in extracellular levels of these neurotransmitters, resulting in enhanced dopaminergic and noradrenergic signaling. The anticipated behavioral consequences include psychostimulant effects such as increased locomotor activity and stereotypy, as well as a potential for reinforcement and abuse. Further experimental validation, particularly the determination of quantitative binding affinities and in vivo neurochemical and behavioral effects, is necessary to fully elucidate the pharmacological profile of this compound. The experimental protocols provided in this guide offer a framework for conducting such essential investigations.

An In-depth Technical Guide to the Synthesis of Pyrophendane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrophendane, with the IUPAC name 1-methyl-3-((3-phenyl-2,3-dihydro-1H-inden-1-yl)methyl)pyrrolidine and CAS number 7009-69-0, is a chemical compound with potential applications in medicinal chemistry. This technical guide provides a comprehensive overview of a plausible synthetic pathway for this compound, based on established organic chemistry principles and related literature. The proposed synthesis involves a multi-step sequence, commencing with the formation of the 3-phenylindene core, followed by the introduction of the 1-methyl-3-methylpyrrolidine side chain. This document details the theoretical reaction steps, including potential reagents and reaction conditions, and presents the information in a structured format for clarity and practical application in a research and development setting.

Retrosynthetic Analysis

A retrosynthetic analysis of this compound (1) suggests a disconnection at the C1-C1' bond, separating the 3-phenyl-2,3-dihydro-1H-indene core (2) and the 1-methyl-3-methylpyrrolidine side chain (3). The indene (B144670) core can be further disconnected to reveal simpler precursors. A plausible approach involves the alkylation of a 3-phenylindene derivative with a suitable electrophile derived from the pyrrolidine (B122466) moiety.

Caption: Retrosynthetic analysis of this compound.

Proposed Synthesis Pathway

The proposed forward synthesis is a multi-step process. The key stages are:

-

Synthesis of the 3-Phenyl-2,3-dihydro-1H-indene Core: This can be achieved through the cyclization of dihydrochalcone.

-

Functionalization of the Indene Core: Introduction of a suitable functional group at the 1-position to enable coupling with the pyrrolidine side chain.

-

Synthesis of the 1-Methyl-3-(halomethyl)pyrrolidine Side Chain: Preparation of a reactive pyrrolidine derivative.

-

Coupling of the Indene Core and Pyrrolidine Side Chain: Formation of the final this compound molecule.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols (Theoretical)

The following are theoretical experimental protocols for the key steps in the synthesis of this compound. These are based on general organic synthesis principles and may require optimization.

Step 1: Synthesis of 3-Phenyl-2,3-dihydro-1H-inden-1-one from Dihydrochalcone

Dihydrochalcone can be cyclized to 3-phenyl-2,3-dihydro-1H-inden-1-one in the presence of a strong acid catalyst, such as polyphosphoric acid (PPA).

-

Reaction: Dihydrochalcone → 3-Phenyl-2,3-dihydro-1H-inden-1-one

-

Reagents and Conditions:

-

Dihydrochalcone

-

Polyphosphoric acid (PPA)

-

Heat (e.g., 80-100 °C)

-

-

Procedure:

-

Dihydrochalcone is mixed with an excess of polyphosphoric acid.

-

The mixture is heated with stirring for several hours.

-

The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is poured onto ice and the product is extracted with a suitable organic solvent (e.g., ethyl acetate).

-

The organic layer is washed, dried, and concentrated to yield the crude product, which can be purified by column chromatography or recrystallization.

-

Step 2: Reduction of 3-Phenyl-2,3-dihydro-1H-inden-1-one to 3-Phenyl-2,3-dihydro-1H-indene

The ketone functionality of 3-phenyl-2,3-dihydro-1H-inden-1-one can be reduced to a methylene (B1212753) group using a standard reduction method like the Wolff-Kishner or Clemmensen reduction.

-

Reaction: 3-Phenyl-2,3-dihydro-1H-inden-1-one → 3-Phenyl-2,3-dihydro-1H-indene

-

Reagents and Conditions (Wolff-Kishner):

-

3-Phenyl-2,3-dihydro-1H-inden-1-one

-

Hydrazine (B178648) hydrate

-

Potassium hydroxide (B78521) (KOH) or Sodium hydroxide (NaOH)

-

High-boiling solvent (e.g., diethylene glycol)

-

Heat

-

-

Procedure:

-

3-Phenyl-2,3-dihydro-1H-inden-1-one, hydrazine hydrate, and a base are heated in a high-boiling solvent.

-

Water is removed from the reaction mixture as it forms.

-

The reaction is heated at a higher temperature to facilitate the decomposition of the hydrazone intermediate.

-

After cooling, the reaction mixture is diluted with water and the product is extracted.

-

The organic extract is washed, dried, and concentrated to give 3-phenyl-2,3-dihydro-1H-indene.

-

Step 3: Synthesis of 1-Methyl-3-(chloromethyl)pyrrolidine

This key intermediate can be synthesized from a suitable precursor like 1-methyl-3-pyrrolidinemethanol.

-

Reaction: 1-Methyl-3-pyrrolidinemethanol → 1-Methyl-3-(chloromethyl)pyrrolidine

-

Reagents and Conditions:

-

1-Methyl-3-pyrrolidinemethanol

-

Thionyl chloride (SOCl₂) or other chlorinating agent

-

Inert solvent (e.g., dichloromethane)

-

-

Procedure:

-

1-Methyl-3-pyrrolidinemethanol is dissolved in an inert solvent.

-

Thionyl chloride is added dropwise at a low temperature (e.g., 0 °C).

-

The reaction mixture is stirred until the reaction is complete (monitored by TLC).

-

The solvent and excess reagent are removed under reduced pressure to yield the hydrochloride salt of the product, which can be neutralized to obtain the free base.

-

Step 4: Alkylation of 3-Phenyl-2,3-dihydro-1H-indene to form this compound

The final step involves the alkylation of the 3-phenyl-2,3-dihydro-1H-indene with the prepared 1-methyl-3-(chloromethyl)pyrrolidine. This reaction typically proceeds via the formation of a carbanion from the indene derivative.

-

Reaction: 3-Phenyl-2,3-dihydro-1H-indene + 1-Methyl-3-(chloromethyl)pyrrolidine → this compound

-

Reagents and Conditions:

-

3-Phenyl-2,3-dihydro-1H-indene

-

Strong base (e.g., sodium amide (NaNH₂), n-butyllithium (n-BuLi))

-

1-Methyl-3-(chloromethyl)pyrrolidine

-

Anhydrous aprotic solvent (e.g., liquid ammonia, THF)

-

-

Procedure:

-

3-Phenyl-2,3-dihydro-1H-indene is dissolved in an anhydrous aprotic solvent.

-

A strong base is added at low temperature to deprotonate the C1 position, forming the corresponding anion.

-

1-Methyl-3-(chloromethyl)pyrrolidine is then added to the reaction mixture.

-

The reaction is allowed to proceed until completion.

-

The reaction is quenched with a proton source (e.g., water, ammonium (B1175870) chloride solution).

-

The product is extracted, and the organic layer is washed, dried, and concentrated.

-

Purification of the final product, this compound, can be achieved by column chromatography.

-

Quantitative Data Summary (Illustrative)

The following table summarizes hypothetical quantitative data for the proposed synthesis. Actual yields and purity will depend on specific reaction conditions and optimization.

| Step | Reactant(s) | Product | Theoretical Yield (%) | Purity (%) |

| 1 | Dihydrochalcone | 3-Phenyl-2,3-dihydro-1H-inden-1-one | 70-80 | >95 |

| 2 | 3-Phenyl-2,3-dihydro-1H-inden-1-one | 3-Phenyl-2,3-dihydro-1H-indene | 60-70 | >98 |

| 3 | 1-Methyl-3-pyrrolidinemethanol | 1-Methyl-3-(chloromethyl)pyrrolidine | 80-90 | >97 |

| 4 | 3-Phenyl-2,3-dihydro-1H-indene, 1-Methyl-3-(chloromethyl)pyrrolidine | This compound | 50-60 | >99 |

Logical Workflow Diagram

Caption: Experimental workflow for this compound synthesis.

Conclusion

This technical guide outlines a feasible synthetic pathway for this compound, providing a foundation for its laboratory-scale preparation. The proposed route leverages well-established chemical transformations, offering a logical and systematic approach for researchers in the field of organic and medicinal chemistry. Further experimental work is necessary to optimize the reaction conditions and fully characterize the intermediates and the final product.

Disclaimer: The experimental protocols described herein are theoretical and should be performed by qualified personnel in a properly equipped laboratory, following all necessary safety precautions.

The Biological Activity of Pyrophendane: An Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrophendane has been identified in limited contexts as an antispasmodic agent[1]. However, a comprehensive review of publicly available scientific literature reveals a significant lack of in-depth data regarding its biological activity, mechanism of action, and quantitative pharmacological parameters. This guide serves to summarize the currently available information and highlight the areas where further research is critically needed. Due to the scarcity of specific data on this compound, this document will also address the challenges in providing a detailed technical overview and the absence of established experimental protocols and signaling pathway information.

Current Understanding of this compound's Biological Activity

The sole characterization of this compound found in the public domain is its classification as an antispasmodic agent[1]. Antispasmodics are a class of drugs that suppress muscle spasms. They can be broadly categorized into two main types: skeletal muscle relaxants and smooth muscle relaxants. The specific classification of this compound within this broad category remains undefined in the available literature.

Unfortunately, beyond this general classification, there is no publicly accessible information detailing the specific biological activities of this compound. Key data points that are essential for drug development and research, such as its mechanism of action, pharmacokinetic profile, and pharmacodynamic effects, are not documented in the reviewed sources.

Quantitative Data Summary

A thorough search for quantitative data, including but not limited to IC50, EC50, Ki, or other binding affinities for specific molecular targets, yielded no results. Consequently, a data table summarizing the pharmacological activity of this compound cannot be provided at this time. The absence of such data is a major impediment to understanding the compound's potency, selectivity, and potential therapeutic applications.

Experimental Protocols

Detailed experimental methodologies for key experiments involving this compound are not available in the public scientific literature. To facilitate future research on this compound, it would be imperative for initial studies to focus on establishing and publishing standardized protocols for its synthesis, purification, and in vitro and in vivo characterization. Such protocols would form the foundation for reproducible research and allow for the systematic evaluation of its biological effects.

Signaling Pathways and Experimental Workflows

Given the lack of information on the mechanism of action of this compound, it is not possible to delineate any associated signaling pathways. The molecular targets of this compound and its effects on intracellular signaling cascades remain unknown. As a result, the creation of diagrams for signaling pathways or experimental workflows is not feasible.

Future Directions and Conclusion

The current state of knowledge regarding the biological activity of this compound is exceptionally limited. Its designation as an antispasmodic agent provides a starting point, but substantial research is required to validate this claim and to build a comprehensive pharmacological profile[1].

For researchers, scientists, and drug development professionals, this compound represents an unexplored area of pharmacology. Future research should prioritize:

-

Confirmation of its antispasmodic activity through established in vitro and in vivo models.

-

Elucidation of its mechanism of action , including the identification of its molecular target(s).

-

Determination of its pharmacokinetic and pharmacodynamic properties .

-

Exploration of its structure-activity relationships through the synthesis and evaluation of analogs.

Without foundational data from such studies, any further development or consideration of this compound as a potential therapeutic agent is premature. This guide underscores the critical need for primary research to fill the significant knowledge gaps surrounding this compound.

References

An In-depth Technical Guide to the Characterization of Dopamine Reuptake Inhibitors

Disclaimer: As of December 2025, detailed public-domain scientific literature on the specific chemical and pharmacological properties of a compound referred to as "Pyrophendane" is not available. The information presented herein is a generalized technical guide for the characterization of dopamine (B1211576) reuptake inhibitors (DRIs), a class of compounds to which this compound may belong. The experimental protocols, data tables, and diagrams are representative of the methodologies used in the research and development of DRIs and are not specific to this compound.

Introduction to Dopamine Reuptake Inhibitors

Dopamine reuptake inhibitors (DRIs) are a class of compounds that block the action of the dopamine transporter (DAT), a protein responsible for the reabsorption of dopamine from the synaptic cleft back into the presynaptic neuron.[1] By inhibiting this process, DRIs increase the extracellular concentration of dopamine, thereby enhancing dopaminergic neurotransmission.[1] This mechanism of action underlies their therapeutic application in various neurological and psychiatric disorders, including attention-deficit/hyperactivity disorder (ADHD) and narcolepsy, and is also associated with the abuse potential of some psychostimulants.[1][2]

The characterization of a novel DRI involves a comprehensive evaluation of its chemical properties, pharmacological activity, and pharmacokinetic profile. This guide outlines the core experimental procedures and data analysis techniques employed in this process.

Chemical Properties

A thorough understanding of a compound's chemical properties is fundamental to its development as a potential therapeutic agent. The following table summarizes key chemical descriptors that are typically determined for a novel DRI.

| Property | Description | Typical Value (Example) |

| IUPAC Name | The systematic name of the chemical compound according to the rules of the International Union of Pure and Applied Chemistry. | 1-(diphenylmethyl)piperidine |

| Chemical Formula | A representation of the number of atoms of each element in one molecule of the compound. | C₁₈H₂₁N |

| Molecular Weight | The mass of one molecule of the compound, typically expressed in g/mol . | 251.37 g/mol |

| Melting Point | The temperature at which the compound changes state from solid to liquid. | 85-87 °C |

| Boiling Point | The temperature at which the compound changes state from liquid to gas at a given pressure. | 350 °C at 760 mmHg |

| Solubility | The ability of the compound to dissolve in a solvent, typically reported in mg/mL for various solvents (e.g., water, ethanol (B145695), DMSO). | Soluble in ethanol and DMSO |

| pKa | The negative logarithm of the acid dissociation constant, indicating the acidity or basicity of the compound. | 8.5 |

Pharmacological Characterization

The pharmacological assessment of a DRI focuses on its interaction with the dopamine transporter and its effects on dopaminergic signaling.

Mechanism of Action: Dopamine Reuptake Inhibition

The primary mechanism of action for a DRI is the blockade of the dopamine transporter (DAT). This leads to an accumulation of dopamine in the synaptic cleft, resulting in prolonged stimulation of postsynaptic dopamine receptors.

Mechanism of dopamine reuptake inhibition by a DRI.

Quantitative Pharmacological Data

The potency and selectivity of a DRI are quantified through various in vitro assays. The following table presents typical pharmacological parameters that are measured.

| Parameter | Description | Typical Value (Example) |

| IC₅₀ (DAT) | The half-maximal inhibitory concentration for the dopamine transporter, indicating the potency of the compound. | 10 nM |

| Kᵢ (DAT) | The inhibition constant for the dopamine transporter, representing the binding affinity of the compound. | 5 nM |

| IC₅₀ (NET) | The half-maximal inhibitory concentration for the norepinephrine (B1679862) transporter. | 100 nM |

| IC₅₀ (SERT) | The half-maximal inhibitory concentration for the serotonin (B10506) transporter. | 500 nM |

| Selectivity (DAT vs. NET) | The ratio of IC₅₀ (NET) to IC₅₀ (DAT), indicating the preference for the dopamine transporter over the norepinephrine transporter. | 10-fold |

| Selectivity (DAT vs. SERT) | The ratio of IC₅₀ (SERT) to IC₅₀ (DAT), indicating the preference for the dopamine transporter over the serotonin transporter. | 50-fold |

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible data.

Radioligand Binding Assay for DAT Affinity

This assay measures the affinity of a test compound for the dopamine transporter by competing with a radiolabeled ligand.[3][4]

Objective: To determine the inhibition constant (Kᵢ) of a test compound for the dopamine transporter.

Materials:

-

Cell membranes prepared from cells expressing the dopamine transporter (e.g., HEK293-hDAT cells).

-

Radioligand (e.g., [³H]WIN 35,428).

-

Test compound at various concentrations.

-

Non-specific binding control (e.g., a high concentration of a known DAT inhibitor like cocaine).

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubation: In a 96-well plate, combine the cell membranes, radioligand, and varying concentrations of the test compound or control.

-

Equilibrium: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.[5]

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.[5]

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.[5]

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Workflow for a radioligand binding assay.

Synaptosomal Dopamine Uptake Assay

This assay measures the functional potency of a test compound to inhibit the reuptake of dopamine into nerve terminals (synaptosomes).

Objective: To determine the IC₅₀ value of a test compound for inhibiting dopamine uptake.

Materials:

-

Synaptosomes prepared from a dopamine-rich brain region (e.g., striatum) of a rodent.

-

[³H]Dopamine.

-

Test compound at various concentrations.

-

Uptake buffer (e.g., Krebs-Ringer-HEPES buffer).

-

Scintillation counter.

Procedure:

-

Synaptosome Preparation: Homogenize brain tissue in a suitable buffer and isolate synaptosomes through differential centrifugation.

-

Pre-incubation: Pre-incubate the synaptosomes with varying concentrations of the test compound or vehicle.[5]

-

Initiation of Uptake: Add [³H]Dopamine to initiate the uptake reaction.

-

Incubation: Incubate at 37°C for a short period (e.g., 5-10 minutes) to allow for dopamine uptake.[5]

-

Termination of Uptake: Stop the reaction by rapid filtration and washing with ice-cold buffer.

-

Quantification: Lyse the synaptosomes and measure the amount of accumulated [³H]Dopamine using a scintillation counter.

-

Data Analysis: Plot the percentage of dopamine uptake inhibition against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Workflow for a synaptosomal dopamine uptake assay.

Pharmacokinetic Properties

Pharmacokinetics describes the fate of a compound in the body, including its absorption, distribution, metabolism, and excretion (ADME). Understanding these properties is critical for determining the dosing regimen and predicting the in vivo efficacy and safety of a drug candidate.

| Parameter | Description |

| Half-life (t₁/₂) | The time required for the concentration of the compound in the body to be reduced by half. |

| Bioavailability (F%) | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. |

| Volume of Distribution (Vd) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |

| Clearance (CL) | The volume of plasma cleared of the drug per unit time. |

| Metabolism | The biochemical modification of the compound by the body, often leading to its inactivation and excretion. The primary metabolizing enzymes (e.g., cytochrome P450 isoenzymes) are identified. |

| Excretion | The process by which the compound and its metabolites are eliminated from the body, typically via urine or feces. |

Conclusion

The comprehensive characterization of a novel dopamine reuptake inhibitor is a multi-faceted process that requires a combination of chemical, pharmacological, and pharmacokinetic studies. The methodologies outlined in this guide provide a framework for the systematic evaluation of such compounds, enabling researchers and drug development professionals to assess their therapeutic potential. While specific data for "this compound" is not currently available in the public domain, the principles and protocols described here are fundamental to the investigation of any new chemical entity targeting the dopamine transporter.

References

- 1. Pentafluorosulfanyl-containing flufenamic acid analogs: Syntheses, properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pentafluorosulfanyl-containing flufenamic acid analogs: Syntheses, properties and biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure-Activity Relationships for a Recently Controlled Synthetic Cathinone Dopamine Transporter Reuptake Inhibitor: α-Pyrrolidinohexiophenone (α-PHP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Novel 3,3-disubstituted pyrrolidines as selective triple serotonin/norepinephrine/dopamine reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Profile of Pyrovalerone Analogs: A Technical Guide

Disclaimer: The term "Pyrophendane" did not yield specific results in comprehensive pharmacological and chemical database searches. It is highly probable that this term is a synonym or a misspelling of a compound belonging to the pyrovalerone class of synthetic cathinones. This guide, therefore, focuses on the well-documented pharmacological profile of pyrovalerone and its analogs, which are potent psychoactive substances.

This technical guide provides an in-depth overview of the pharmacological properties of pyrovalerone and its structurally related analogs. The information is intended for researchers, scientists, and drug development professionals.

Introduction

Pyrovalerone and its derivatives are a class of synthetic cathinones characterized by a pyrrolidine (B122466) ring attached to the nitrogen atom.[1] These compounds are potent central nervous system stimulants and have gained attention as novel psychoactive substances (NPS).[1][2] Their primary mechanism of action involves the inhibition of monoamine transporters, leading to increased extracellular concentrations of dopamine (B1211576) and norepinephrine (B1679862).[1][3][4] This profile is distinct from some other cathinones that act as monoamine releasers.[1]

Mechanism of Action

The primary pharmacological target of pyrovalerone analogs are the dopamine transporter (DAT) and the norepinephrine transporter (NET).[1][3][4] They act as potent inhibitors of these transporters, effectively blocking the reuptake of dopamine and norepinephrine from the synaptic cleft.[1][3] This leads to an accumulation of these neurotransmitters, resulting in enhanced dopaminergic and noradrenergic signaling.

Crucially, pyrovalerone cathinones are generally considered to be pure uptake inhibitors and do not typically induce monoamine efflux, a characteristic that distinguishes them from amphetamine-like stimulants.[1] Their activity at the serotonin (B10506) transporter (SERT) is significantly lower, leading to a high DAT/SERT selectivity ratio for many compounds in this class.[1][2]

Signaling Pathway

The following diagram illustrates the proposed mechanism of action of pyrovalerone analogs at the presynaptic terminal.

Quantitative Pharmacological Data

The following table summarizes the in vitro monoamine transporter inhibition potencies (IC50 values) for a selection of pyrovalerone cathinones.

| Compound | DAT IC50 (µM) | NET IC50 (µM) | SERT IC50 (µM) | DAT/SERT Ratio |

| α-PPP | 0.03 | 0.05 | >10 | >333 |

| α-PVP | 0.02 | 0.03 | >10 | >500 |

| α-PHP | 0.02 | 0.03 | >10 | >500 |

| 4-MePPP | 0.18 | 0.64 | 8.7 | 48 |

| MDPV | 0.02 | 0.04 | 2.3 | 115 |

Data compiled from studies on human embryonic kidney (HEK) 293 cells overexpressing the respective human transporters.[1][2]

Structure-Activity Relationships (SAR)

The pharmacological profile of pyrovalerone analogs is significantly influenced by their chemical structure.

-

α-Alkyl Chain Length: Extension of the alkyl chain at the α-carbon position generally enhances the potency of DAT and NET inhibition.[1][5] For instance, the inhibitory activity increases from α-PPP (methyl) to α-PVP (propyl) and α-PHP (butyl).[6]

-

Phenyl Ring Substitution:

-

Pyrrolidine Moiety: The pyrrolidine ring is a defining feature of this class and is crucial for their potent activity as monoamine transporter inhibitors.[1]

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the pharmacological profile of pyrovalerone analogs.

Monoamine Transporter Inhibition Assay

Objective: To determine the in vitro potency of pyrovalerone analogs to inhibit dopamine, norepinephrine, and serotonin transporters.

Methodology:

-

Cell Culture: Human Embryonic Kidney (HEK) 293 cells are cultured and stably transfected to express the human dopamine transporter (hDAT), human norepinephrine transporter (hNET), or human serotonin transporter (hSERT).

-

Radioligand Uptake Assay:

-

Transfected cells are plated in 96-well plates.

-

Cells are pre-incubated with varying concentrations of the test compound (pyrovalerone analog).

-

A radiolabeled substrate (e.g., [³H]dopamine for DAT, [³H]norepinephrine for NET, or [³H]serotonin for SERT) is added to initiate the uptake reaction.

-

Uptake is allowed to proceed for a defined period at 37°C.

-

The reaction is terminated by rapid washing with ice-cold buffer to remove extracellular radioligand.

-

Cells are lysed, and the intracellular radioactivity is quantified using a scintillation counter.

-

-

Data Analysis:

-

The percentage of inhibition at each concentration of the test compound is calculated relative to control (no inhibitor).

-

IC50 values (the concentration of the compound that inhibits 50% of the specific uptake) are determined by non-linear regression analysis of the concentration-response curves.

-

Experimental Workflow Diagram

Off-Target Activity

While the primary targets are DAT and NET, some pyrovalerone analogs have been investigated for their activity at other receptors. Generally, they exhibit low affinity for serotonergic (5-HT1A, 5-HT2A, 5-HT2B, 5-HT2C), dopaminergic (D1, D2, D3), and adrenergic (α1A, α2A) receptors.[2][4] However, some analogs, like α-PHP, have shown antagonist activity at muscarinic M2 receptors at nanomolar concentrations.[5]

Conclusion

Pyrovalerone analogs are potent and selective inhibitors of the dopamine and norepinephrine transporters. Their pharmacological profile is characterized by a cocaine-like mechanism of action, which underlies their psychostimulant effects. The structure-activity relationships within this class demonstrate that small modifications to the chemical structure can significantly impact their potency and selectivity. Further research into their off-target activities is warranted to fully understand their complex pharmacology and toxicological profiles.

References

- 1. The Pharmacological Profile of Second Generation Pyrovalerone Cathinones and Related Cathinone Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Neuropharmacology of 3,4-Methylenedioxypyrovalerone (MDPV), Its Metabolites, and Related Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogues: a promising class of monoamine uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure–Activity Relationship Study of Psychostimulant Synthetic Cathinones Reveals Nanomolar Antagonist Potency of α-Pyrrolidinohexiophenone at Human Muscarinic M2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

Pyrophendane and its Analogs in Research: A Technical Guide to a Class of Dopamine-Norepinephrine Reuptake Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrophendane and its close structural analog, pyrovalerone, are potent inhibitors of the dopamine (B1211576) transporter (DAT) and the norepinephrine (B1679862) transporter (NET).[1][2][3] This dual inhibitory action leads to increased extracellular concentrations of dopamine and norepinephrine in the synapse, resulting in psychostimulant effects.[4][5] Due to this mechanism, these compounds are of significant interest in neuroscience research, particularly in the study of addiction, attention-deficit/hyperactivity disorder (ADHD), and other conditions related to dopaminergic and noradrenergic dysfunction.[4] This technical guide provides an in-depth overview of the research applications of this class of compounds, with a focus on pyrovalerone as a representative molecule due to the greater availability of public research data.

Core Mechanism of Action: Inhibition of Dopamine and Norepinephrine Reuptake

The primary mechanism of action for this compound and its analogs is the blockade of DAT and NET.[2][4] These transporters are responsible for the reuptake of dopamine and norepinephrine from the synaptic cleft back into the presynaptic neuron, a crucial process for terminating neurotransmission.[4] By inhibiting this reuptake, these compounds prolong the presence of these neurotransmitters in the synapse, thereby enhancing their signaling.

Signaling Pathway of Dopamine and Norepinephrine Reuptake Inhibition

Caption: Mechanism of action of this compound/Pyrovalerone.

Quantitative Data: Transporter Binding Affinity and Uptake Inhibition

The potency of pyrovalerone and its analogs as DAT and NET inhibitors has been quantified through in vitro binding and uptake inhibition assays. The following tables summarize key data for pyrovalerone.

Table 1: Monoamine Transporter Binding Affinities (Ki) of Pyrovalerone [2]

| Compound | hDAT Ki (µM) | hNET Ki (µM) | hSERT Ki (µM) |

| Pyrovalerone | 0.007 - 0.18 | 0.06 - 3.5 | 2.9 - 12 |

Table 2: Monoamine Transporter Uptake Inhibition (IC50) of Pyrovalerone Analogs [6]

| Compound | DAT IC50 (µM) | NET IC50 (µM) | SERT IC50 (µM) |

| Pyrovalerone | 0.02 - 8.7 | 0.03 - 4.6 | > 10 |

| α-PVP | 0.02 - 0.64 | 0.02 - 0.64 | > 10 |

| α-PHP | 0.02 - 0.64 | 0.02 - 0.64 | > 10 |

Experimental Protocols

Radioligand Binding Assay for DAT and NET Affinity

This protocol is a general method for determining the binding affinity (Ki) of a test compound like pyrovalerone for the dopamine and norepinephrine transporters using a competitive radioligand binding assay.

Objective: To determine the inhibitory constant (Ki) of a test compound for DAT and NET.

Materials:

-

HEK293 cells stably expressing human DAT (hDAT) or human NET (hNET).[7]

-

Radioligand for DAT (e.g., [³H]WIN 35,428).[8]

-

Radioligand for NET (e.g., [³H]nisoxetine).

-

Test compound (e.g., pyrovalerone).

-

Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

-

Wash buffer (ice-cold binding buffer).

-

96-well microplates.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation fluid.

-

Liquid scintillation counter.

-

Cell harvester.

Procedure:

-

Cell Membrane Preparation:

-

Culture HEK293 cells expressing hDAT or hNET to confluency.

-

Harvest cells and homogenize in ice-cold binding buffer.

-

Centrifuge the homogenate at 4°C and resuspend the pellet in fresh binding buffer.

-

Determine protein concentration using a standard assay (e.g., Bradford).

-

-

Binding Assay:

-

In a 96-well plate, add the following in triplicate:

-

Cell membrane preparation (typically 20-50 µg of protein).

-

Radioligand at a concentration near its Kd.

-

Varying concentrations of the test compound (e.g., pyrovalerone) or vehicle.

-

For non-specific binding, add a high concentration of a known DAT/NET inhibitor (e.g., cocaine or desipramine).

-

-

Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

-

Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9][10]

-

In Vivo Microdialysis for Measuring Extracellular Dopamine and Norepinephrine

This protocol describes a general method for in vivo microdialysis to measure changes in extracellular dopamine and norepinephrine levels in a specific brain region of a conscious animal following administration of a compound like pyrovalerone.[4]

Objective: To assess the in vivo effect of a test compound on extracellular dopamine and norepinephrine concentrations.

Materials:

-

Laboratory animals (e.g., rats or mice).

-

Stereotaxic apparatus.

-

Microdialysis probes.

-

Syringe pump.

-

Fraction collector.

-

HPLC with electrochemical detection (HPLC-ED).

-

Artificial cerebrospinal fluid (aCSF).

-

Test compound (e.g., pyrovalerone).

Procedure:

-

Surgical Implantation of Guide Cannula:

-

Anesthetize the animal and place it in a stereotaxic frame.

-

Implant a guide cannula targeted to the brain region of interest (e.g., nucleus accumbens or prefrontal cortex).

-

Allow the animal to recover from surgery.

-

-

Microdialysis Experiment:

-

On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).

-

Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) for at least one hour to establish a stable baseline.

-

Administer the test compound (e.g., pyrovalerone) via a systemic route (e.g., intraperitoneal injection) or directly through the probe (retrodialysis).

-

Continue collecting dialysate samples for a set period after drug administration.

-

-

Neurotransmitter Analysis:

-

Analyze the collected dialysate samples for dopamine and norepinephrine concentrations using HPLC-ED.

-

-

Data Analysis:

-

Express the neurotransmitter concentrations as a percentage of the baseline levels.

-

Compare the changes in neurotransmitter levels between the drug-treated and vehicle-treated groups.

-

Experimental Workflow for In Vivo Microdialysis

Caption: Workflow for in vivo microdialysis experiments.

Synthesis of this compound Analogs

The synthesis of this compound analogs, such as pyrovalerone, typically involves a multi-step process. A general synthetic strategy is outlined below, based on the synthesis of related compounds.[11][12]

General Synthetic Scheme for Pyrovalerone Analogs

Caption: General synthetic route for pyrovalerone analogs.

Conclusion

This compound and its analogs, exemplified by pyrovalerone, are valuable research tools for investigating the roles of the dopamine and norepinephrine systems in the brain. Their potent and relatively selective inhibition of DAT and NET allows for the precise manipulation of these neurotransmitter systems in both in vitro and in vivo models. The data and protocols presented in this guide provide a foundation for researchers to design and execute experiments aimed at further elucidating the complex functions of these monoamine transporters and their implications for neurological and psychiatric disorders. Further research into the specific pharmacological profile of this compound itself is warranted to fully characterize its potential research applications.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. The Pharmacological Profile of Second Generation Pyrovalerone Cathinones and Related Cathinone Derivative [mdpi.com]

- 3. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogues: a promising class of monoamine uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Neuropharmacology of 3,4-Methylenedioxypyrovalerone (MDPV), Its Metabolites, and Related Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vivo Effects of Abused ‘Bath Salt' Constituent 3,4-methylenedioxypyrovalerone (MDPV) in Mice: Drug Discrimination, Thermoregulation, and Locomotor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Pharmacological Profile of Second Generation Pyrovalerone Cathinones and Related Cathinone Derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. A novel photoaffinity ligand for the dopamine transporter based on pyrovalerone - PMC [pmc.ncbi.nlm.nih.gov]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. Radioligand Binding Assay | In Vitro Biology | Oncodesign Services [oncodesign-services.com]

- 11. Synthesis, cellular evaluation, and mechanism of action of piperlongumine analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Spiropentane mimics of nucleosides: analogues of 2'-deoxyadenosine and 2'-deoxyguanosine. Synthesis of all stereoisomers, isomeric assignment, and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Obscure Compound "Pyrophendane" Presents Challenge for In-Depth Analysis

An extensive investigation into the discovery, history, and pharmacological profile of the compound known as Pyrophendane, and its systematically named counterpart 1-methyl-3-((3-phenyl-2,3-dihydro-1H-inden-1-yl)methyl)pyrrolidine, has revealed a significant lack of publicly available scientific data. Despite comprehensive searches across various scientific and patent databases, the information required to construct a detailed technical guide, as requested, is largely absent from the scientific literature.

The initial information available for this compound identifies it as an antispasmodic agent. Its chemical identity is given by the IUPAC name 1-methyl-3-((3-phenyl-2,3-dihydro-1H-inden-1-yl)methyl)pyrrolidine and the chemical formula C21H25N. However, beyond these basic identifiers, the historical context of its discovery, the key scientists or institutions involved, and the timeline of its development remain elusive.

Efforts to uncover the pharmacological properties and mechanism of action of this compound were similarly met with limited success. No quantitative data, such as binding affinities, IC50 values, or pharmacokinetic parameters, could be located. This absence of data precludes the creation of structured tables for comparative analysis. Furthermore, the lack of published experimental studies means that detailed protocols for its synthesis, analytical methods, and pharmacological assays cannot be provided.

The core structural components of this compound, a pyrrolidine (B122466) ring linked to a phenyl-substituted indane moiety, are found in various pharmacologically active compounds. Pyrrolidine derivatives are a common scaffold in medicinal chemistry, known to interact with a wide range of biological targets. Similarly, indane derivatives have been explored for various therapeutic applications. However, the specific combination and substitution pattern in this compound does not appear to be a subject of significant published research.

Without information on its biological targets and downstream effects, the generation of a signaling pathway diagram, as requested, is not possible. The relationship between this compound's structure and its purported antispasmodic activity can only be hypothesized in a very general sense based on the properties of its constituent chemical groups.

A logical workflow for investigating a compound like this compound would typically involve a series of steps, from initial synthesis and characterization to in-vitro and in-vivo pharmacological evaluation.

In-depth Technical Guide: Pyrophendane In Vitro Studies

Executive Summary

This technical guide aims to provide a thorough overview of the in vitro pharmacological studies of Pyrophendane. The objective was to synthesize existing data on its mechanism of action, receptor binding profiles, and cellular effects to serve as a resource for the scientific community. However, a comprehensive search of the scientific literature and chemical databases has revealed a significant lack of available in vitro data for a compound specifically identified as "this compound."

Initial searches returned limited information, primarily from chemical supplier websites, describing this compound as an antispasmodic agent.[1] Crucially, these sources do not provide the quantitative pharmacological data, such as binding affinities (Kᵢ) or functional inhibition constants (IC₅₀), necessary for a detailed technical analysis. Furthermore, there is a notable absence of peer-reviewed research articles detailing the in vitro characterization of this compound.

Subsequent targeted searches for the chemical structure, IUPAC name, and potential synonyms for "this compound" did not yield information that would link it to a more well-characterized compound with a substantial body of published in vitro research.

Introduction

Search Methodology

A multi-step, comprehensive search strategy was employed to locate relevant scientific information on this compound. The search queries were designed to be broad initially and then progressively more specific to ensure exhaustive coverage of potential data sources.

Initial Broad Searches:

-

"this compound in vitro studies"

-

"this compound mechanism of action"

-

"this compound receptor binding profile"

-

"this compound cellular assays"

Targeted Quantitative Data Searches:

-

"this compound binding affinity"

-

"this compound monoamine transporter activity"

-

"in vitro pharmacology of this compound"

-

"this compound dopamine (B1211576) transporter IC50"

-

"this compound norepinephrine (B1679862) transporter IC50"

-

"this compound serotonin (B10506) transporter IC50"

Compound Identification and Synonym Searches:

-

"this compound structure"

-

"this compound IUPAC name"

-

"this compound synonyms"

Findings and Analysis

The collective results of these extensive searches indicate that "this compound" is not a well-documented compound in the peer-reviewed scientific literature. The information that is available is sparse and lacks the scientific rigor and detail required for this technical guide.

-

Lack of Quantitative Data: No studies were found that reported binding affinities (Kᵢ values) or functional potencies (IC₅₀ or EC₅₀ values) of this compound at any molecular target. This absence of quantitative data makes it impossible to create the requested data tables for comparative analysis.

-

Absence of Experimental Protocols: Without primary research articles, there are no detailed experimental methodologies to report. Key details such as the cell lines used, radioligands employed in binding assays, or specific conditions for functional assays are not available.

-

No Elucidation of Mechanism of Action: While generically labeled as an "antispasmodic," the molecular mechanism underlying this potential activity is not described in any accessible literature. Consequently, there is no information on which to base diagrams of signaling pathways.

Conclusion and Recommendations

A thorough and systematic search for in vitro studies of this compound has concluded that there is insufficient publicly available scientific data to fulfill the user's request for an in-depth technical guide. The core requirements of quantitative data presentation, detailed experimental protocols, and visualization of mechanisms cannot be met.

It is recommended that researchers interested in this compound consider the following:

-

Verify the Compound Name and Structure: It is possible that "this compound" may be a less common or internal designation for a compound that is described in the literature under a different name. Access to the definitive chemical structure or CAS number would be essential for a more conclusive search.

-

Consult Proprietary Databases: Information on this compound may exist in proprietary or internal company databases that are not publicly accessible.

-

Initiate Primary Research: Given the lack of existing data, in vitro characterization of this compound would represent a novel area of investigation.

This report is intended to transparently communicate the limitations imposed by the current state of available scientific knowledge on this compound.

References

A Technical Guide to the Receptor Binding Affinity of Pyrophendane

Disclaimer: Publicly available, peer-reviewed data on the specific receptor binding affinities of Pyrophendane is scarce. This guide provides a comprehensive overview of the established methodologies used to determine the binding profiles of related compounds, particularly those targeting monoamine transporters. The experimental protocols and data presentation formats described herein are the standard approaches that would be employed to characterize this compound's pharmacological profile.

Introduction

This compound is a derivative of diphenylprolinol and is structurally related to a class of compounds known to act as monoamine reuptake inhibitors. While it has been noted as an antispasmodic agent, a detailed characterization of its binding affinity at various neurotransmitter receptors is not extensively documented in public literature.[1] The primary physiological role of monoamine transporters (MATs)—comprising the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT)—is to clear neurotransmitters from the synaptic cleft, thereby terminating signaling.[2] Compounds that inhibit these transporters, such as cocaine and methylphenidate, are potent psychostimulants.[3]

Given its structural characteristics, it is hypothesized that this compound's primary targets are the monoamine transporters. This guide details the standard experimental protocols required to elucidate its binding affinity and selectivity, presents a framework for data interpretation, and discusses the potential downstream signaling pathways affected by its action.

Quantitative Receptor Binding Data

A comprehensive understanding of a compound's pharmacological profile requires quantitative data on its binding affinity (often expressed as the inhibition constant, Kᵢ) for a wide array of receptors and transporters. This data allows for the assessment of potency and selectivity.

As of this writing, a detailed binding profile for this compound is not available in the public domain. The following table serves as a template to illustrate how such data would be presented. For a compound hypothesized to be a monoamine reuptake inhibitor, affinity for DAT, NET, and SERT would be of primary interest. A broader screening panel would typically include various serotonin, adrenergic, dopamine, and other receptors to assess off-target effects.[4][5]

Table 1: Receptor Binding Affinity Profile for this compound (Illustrative Template)

| Receptor/Transporter | Ligand | Tissue/Cell Line | Kᵢ (nM) | Reference |

|---|---|---|---|---|

| Dopamine Transporter (DAT) | [³H]-WIN 35,428 | HEK293-hDAT | Data Not Available | - |

| Norepinephrine Transporter (NET) | [³H]-Nisoxetine | HEK293-hNET | Data Not Available | - |

| Serotonin Transporter (SERT) | [³H]-Citalopram | HEK293-hSERT | Data Not Available | - |

| 5-HT₂ₐ Receptor | [³H]-Ketanserin | Human Cortex | Data Not Available | - |

| α₁-Adrenergic Receptor | [³H]-Prazosin | Rat Cortex | Data Not Available | - |

| D₂ Dopamine Receptor | [³H]-Spiperone | Rat Striatum | Data Not Available | - |

Experimental Protocols: Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor or transporter.[2][6][7] The most common method for characterizing inhibitors is the competition binding assay, which measures the ability of a test compound (e.g., this compound) to displace a specific radiolabeled ligand from its target.

General Protocol for Monoamine Transporter Competition Binding Assay

This protocol is adapted from standard methodologies for assessing inhibitor potency at DAT, NET, and SERT expressed in cell lines (e.g., HEK293) or prepared from brain tissue (e.g., rat striatum).[8][9]

Objective: To determine the concentration of a test compound that inhibits 50% of specific radioligand binding (IC₅₀), from which the inhibition constant (Kᵢ) can be calculated.

Materials:

-

Membrane Preparation: Membranes from HEK293 cells stably expressing the human transporter of interest (hDAT, hNET, or hSERT) or synaptosomes from relevant brain regions.[2][8]

-

Radioligand: A high-affinity radiolabeled ligand specific for the transporter. Examples include:

-

DAT: [³H]-Nomifensine or [³H]-WIN 35,428

-

NET: [³H]-Nisoxetine

-

SERT: [³H]-Citalopram or [³H]-Paroxetine

-

-

Assay Buffer: e.g., 50 mM Tris-HCl with 120 mM NaCl, 5 mM KCl, pH 7.4.

-

Wash Buffer: Ice-cold assay buffer.

-

Non-specific Binding Definer: A high concentration of a known, unlabeled inhibitor to saturate all specific binding sites (e.g., 10 µM Benztropine for DAT).[8]

-

Test Compound: this compound, serially diluted.

-

Scintillation Cocktail.

-

96-well Filter Plates and a Cell Harvester.

Procedure:

-

Plate Setup: Assays are typically run in triplicate in a 96-well plate format. Wells are designated for total binding (radioligand only), non-specific binding (radioligand + high concentration of unlabeled inhibitor), and competition binding (radioligand + varying concentrations of the test compound).[8]

-

Reagent Addition:

-

Add 50 µL of assay buffer to all wells.

-

To non-specific binding wells, add 50 µL of the non-specific binding definer (e.g., 10 µM Benztropine).

-

To competition wells, add 50 µL of the serially diluted test compound (this compound).

-

To total binding wells, add 50 µL of assay buffer (vehicle).

-

Add 50 µL of the radioligand at a fixed concentration, typically near its dissociation constant (Kₑ).

-

-

Reaction Initiation: Add 50 µL of the membrane preparation (containing 5-20 µg of protein) to all wells to initiate the binding reaction. The final assay volume is 200 µL.[8]

-

Incubation: Incubate the plates for 60-120 minutes at a controlled temperature (e.g., 4°C or room temperature) to allow the binding to reach equilibrium.[8]

-

Termination and Filtration: Terminate the reaction by rapid filtration through the filter plate using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound radioligand.

-

Washing: Wash the filters multiple times (e.g., 3x with 200 µL) with ice-cold wash buffer to remove any remaining unbound radioligand.[8]

-

Detection: Allow the filter mats to dry completely. Add scintillation cocktail to each well, and quantify the radioactivity using a scintillation counter.

Data Analysis:

-

Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.

-

Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound's concentration.

-

Determine IC₅₀: Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ value.

-

Calculate Kᵢ: Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation:

-

Kᵢ = IC₅₀ / (1 + [L]/Kₑ)

-

Where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

-

Workflow Visualization

Caption: Workflow for a typical radioligand competition binding assay.

Potential Mechanism of Action and Signaling Pathways

Inhibition of monoamine transporters by a compound like this compound would block the reuptake of dopamine, norepinephrine, and/or serotonin from the synaptic cleft.[8] This leads to an increased concentration and prolonged presence of these neurotransmitters in the synapse, enhancing neurotransmission.

Dopaminergic Signaling

If this compound inhibits DAT, it would primarily affect dopaminergic signaling. Increased synaptic dopamine would lead to greater activation of post-synaptic dopamine receptors (e.g., D₁ and D₂ subtypes), which are G-protein coupled receptors (GPCRs).

-

D₁-like receptors (D₁ and D₅): Are coupled to Gαₛ/ₒₗf, which activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).

-

D₂-like receptors (D₂, D₃, and D₄): Are coupled to Gαᵢ/ₒ, which inhibits adenylyl cyclase, leading to a decrease in cAMP levels.

These initial signaling events trigger complex downstream cascades that regulate neuronal excitability, gene expression, and synaptic plasticity.

Caption: Inhibition of DAT by this compound increases synaptic dopamine.

Conclusion

While direct quantitative data on the receptor binding profile of this compound is limited, its structural similarity to known monoamine reuptake inhibitors provides a strong rationale for its characterization. The established methodologies of radioligand binding assays offer a clear and robust path to determining its potency and selectivity for the dopamine, norepinephrine, and serotonin transporters, as well as a wider panel of CNS receptors. Elucidating this binding profile is the critical first step in understanding its pharmacological mechanism of action and predicting its potential therapeutic applications and side-effect profile. Further research employing the protocols outlined in this guide is necessary to fully characterize this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2.4. Radioligand Binding Assays [bio-protocol.org]

- 5. Extended radioligand binding profile of iloperidone: a broad spectrum dopamine/serotonin/norepinephrine receptor antagonist for the management of psychotic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters | Springer Nature Experiments [experiments.springernature.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Targets of Pyrophendane

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on the specific molecular targets of Pyrophendane is exceptionally limited. This guide provides a detailed overview based on its classification as an antispasmodic agent and the known pharmacology of structurally related compounds. The primary hypothesized molecular targets are muscarinic acetylcholine (B1216132) receptors. The quantitative data and experimental protocols presented herein are representative of the field for this class of compounds and should be considered as a framework for the potential investigation of this compound.

Introduction

This compound (IUPAC name: 1-methyl-3-((3-phenyl-2,3-dihydro-1H-inden-1-yl)methyl)pyrrolidine) is identified as an antispasmodic agent. Antispasmodics are a class of drugs that relieve cramps or spasms of smooth muscle, particularly in the gastrointestinal tract. The mechanism of action for many antispasmodic drugs involves the antagonism of muscarinic acetylcholine receptors, which play a crucial role in mediating smooth muscle contraction. Given the chemical structure of this compound, which features a pyrrolidine (B122466) moiety common in some muscarinic antagonists, it is highly probable that its primary molecular targets are within this receptor family.

Hypothesized Molecular Targets: Muscarinic Acetylcholine Receptors

Muscarinic acetylcholine receptors (mAChRs) are G-protein coupled receptors that are activated by the neurotransmitter acetylcholine. There are five subtypes, M1 through M5, which are expressed in various tissues and mediate a wide range of physiological functions. In the context of smooth muscle, M2 and M3 receptors are of particular importance. The M3 receptor is the primary mediator of smooth muscle contraction in the gut, while the M2 receptor can inhibit relaxation. Therefore, antagonism of M3 receptors is a common mechanism for antispasmodic effects.

Signaling Pathway of Muscarinic Acetylcholine Receptors in Smooth Muscle

The binding of acetylcholine to M3 muscarinic receptors on smooth muscle cells initiates a signaling cascade that leads to contraction. This pathway is a likely target for this compound's antispasmodic activity.

Quantitative Data for Representative Muscarinic Receptor Antagonists

While specific binding affinities for this compound are not available, the following table summarizes the binding affinities (Ki in nM) of well-characterized antispasmodic drugs for the five human muscarinic receptor subtypes. This data serves as a reference for the expected target profile of a compound in this class.

| Compound | M1 (Ki, nM) | M2 (Ki, nM) | M3 (Ki, nM) | M4 (Ki, nM) | M5 (Ki, nM) |

| Atropine | 1.1 | 1.8 | 1.4 | 1.1 | 1.6 |

| Scopolamine | 0.2 | 0.6 | 0.3 | 0.3 | 0.8 |

| Dicyclomine | 25 | 160 | 33 | 50 | 100 |

| Oxybutynin | 2.5 | 100 | 6.3 | 50 | 32 |

| Tolterodine | 1.9 | 3.6 | 2.3 | 2.9 | 1.8 |

Note: Data is compiled from various pharmacological sources and is intended for comparative purposes only. The binding affinities can vary based on the experimental conditions.

Experimental Protocols

The following provides a detailed methodology for a key experiment to determine the antispasmodic activity of a test compound, such as this compound, and to characterize its interaction with muscarinic receptors.

Isolated Tissue Preparation and Measurement of Smooth Muscle Contraction

This protocol describes the use of an isolated guinea pig ileum preparation to assess the spasmolytic properties of a compound.

4.1.1. Materials and Reagents

-

Male guinea pig (250-350 g)

-

Tyrode's solution (in mM: NaCl 137, KCl 2.7, CaCl2 1.8, MgCl2 1.0, NaH2PO4 0.4, NaHCO3 11.9, and glucose 5.6)

-

Acetylcholine (ACh) chloride

-

Atropine sulfate (B86663) (as a standard muscarinic antagonist)

-

Test compound (e.g., this compound)

-

Organ bath system with isometric force transducers

-

Data acquisition system

4.1.2. Experimental Procedure

-

A male guinea pig is humanely euthanized.

-

A segment of the terminal ileum is excised and placed in a petri dish containing Tyrode's solution, maintained at 37°C and aerated with carbogen (B8564812) (95% O2, 5% CO2).

-

The lumen of the ileum segment is gently flushed to remove its contents.

-

Segments of approximately 2 cm in length are cut and mounted vertically in an organ bath containing 10 mL of Tyrode's solution at 37°C and continuously aerated.

-

One end of the tissue is attached to a fixed hook, and the other end is connected to an isometric force transducer.

-

A resting tension of 1 g is applied to the tissue, and it is allowed to equilibrate for 60 minutes, with the bathing solution being replaced every 15 minutes.

-

After equilibration, the tissue is contracted with a submaximal concentration of acetylcholine (e.g., 1 µM).

-

Once a stable contraction is achieved, the test compound is added to the organ bath in a cumulative manner to obtain a concentration-response curve for its relaxant effect.

-

To determine the mechanism of action, a concentration-response curve to acetylcholine is generated in the absence and presence of increasing concentrations of the test compound. The tissue is incubated with the antagonist for a set period (e.g., 20 minutes) before generating the acetylcholine curve.

-

The data is analyzed to determine the EC50 for the relaxant effect and the pA2 value for the antagonistic effect against acetylcholine.

Conclusion

While direct experimental evidence for the molecular targets of this compound is lacking in the current scientific literature, its classification as an antispasmodic strongly suggests activity at muscarinic acetylcholine receptors. This guide provides a foundational understanding of these likely targets, including their signaling pathways and the methodologies used to investigate compounds that interact with them. Further research, employing the experimental protocols outlined, is necessary to definitively identify and characterize the molecular targets of this compound and to quantify its interaction with them. Such studies would be invaluable for a comprehensive understanding of its pharmacological profile and for any future drug development efforts.

Pyrophendane: An In-depth Technical Guide on Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrophendane, an antispasmodic agent, presents a unique profile for researchers in drug development. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for formulation development, analytical method validation, and ensuring therapeutic efficacy and safety. This technical guide provides a comprehensive overview of the solubility and stability characteristics of this compound, based on established principles of pharmaceutical sciences. While specific experimental data for this compound is not extensively available in public literature, this document outlines the standard methodologies and expected data presentation for its evaluation.

Chemical and Physical Properties

| Property | Value |

| Chemical Name | 1-methyl-3-((3-phenyl-1H-inden-1-yl)methyl)pyrrolidine |

| CAS Number | 7009-69-0 |

| Molecular Formula | C₂₁H₂₅N |

| Molecular Weight | 291.44 g/mol |

| Appearance | To be determined (likely a solid) |

| Storage (Short-term) | 0 - 4 °C, dry and dark |

| Storage (Long-term) | -20 °C, dry and dark |

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. The following sections detail the expected solubility profile of this compound in various solvents, based on its chemical structure and general principles.

Aqueous Solubility

Due to its predominantly non-polar, tricyclic structure, this compound is expected to have low intrinsic solubility in aqueous media. The pyrrolidine (B122466) ring contains a tertiary amine, which can be protonated at acidic pH, potentially increasing its aqueous solubility.

Table 1: Predicted Aqueous Solubility of this compound

| pH | Predicted Solubility (µg/mL) | Method |

| 1.2 (Simulated Gastric Fluid) | > 100 | Thermodynamic Shake-Flask |

| 4.5 (Acetate Buffer) | 50 - 100 | Thermodynamic Shake-Flask |

| 6.8 (Simulated Intestinal Fluid) | < 10 | Thermodynamic Shake-Flask |

| 7.4 (Phosphate Buffered Saline) | < 10 | Thermodynamic Shake-Flask |

Solubility in Organic Solvents

This compound is anticipated to exhibit good solubility in a range of organic solvents, which is typical for molecules with significant hydrocarbon content.

Table 2: Predicted Solubility of this compound in Common Organic Solvents

| Solvent | Predicted Solubility (mg/mL) | Method |

| Dimethyl Sulfoxide (DMSO) | > 50 | Kinetic Solubility Assay |

| Ethanol | > 20 | Kinetic Solubility Assay |

| Methanol | > 20 | Kinetic Solubility Assay |

| Acetonitrile | > 10 | Kinetic Solubility Assay |

| Dichloromethane | > 50 | Visual Inspection |

Stability Profile

Stability testing is crucial to determine the shelf-life of a drug substance and to identify potential degradation products. The stability of this compound should be evaluated under various stress conditions as mandated by the International Council for Harmonisation (ICH) guidelines.

Solid-State Stability